molecular formula C8H18N2 B1337550 1-Propyl-1,4-diazepane CAS No. 3619-74-7

1-Propyl-1,4-diazepane

Cat. No.: B1337550
CAS No.: 3619-74-7
M. Wt: 142.24 g/mol
InChI Key: GXRSWAZGYHZTSQ-UHFFFAOYSA-N
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Description

1-Propyl-1,4-diazepane is an organic compound with the molecular formula C8H18N2 It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Propyl-1,4-diazepane can be synthesized through several methods. One common approach involves the reaction of 1,4-diazepane with propyl halides under basic conditions. The reaction typically proceeds as follows:

    Reactants: 1,4-diazepane and propyl bromide or propyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can convert it to secondary amines using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Various substituted diazepanes depending on the reagents used.

Scientific Research Applications

1-Propyl-1,4-diazepane has several applications in scientific research:

    Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Propyl-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-Ethyl-1,4-diazepane
  • 1-Methyl-1,4-diazepane
  • 1- (2-Furoyl)-1,4-diazepane
  • 1- (Cyclobutylcarbonyl)-1,4-diazepane

Comparison: 1-Propyl-1,4-diazepane is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity compared to other diazepanes. For example, the propyl group may enhance lipophilicity, affecting the compound’s ability to cross biological membranes and interact with lipid environments.

Properties

IUPAC Name

1-propyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-2-6-10-7-3-4-9-5-8-10/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRSWAZGYHZTSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482919
Record name 1-propyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3619-74-7
Record name 1-propyl-1,4-diazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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